molecular formula C15H30N2OS B4989144 (3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol

Cat. No.: B4989144
M. Wt: 286.5 g/mol
InChI Key: HWKRBSHXWXRFLA-HUUCEWRRSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the azepane ring, and the attachment of the methylsulfanylpropyl chain. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Ring: This step may involve nucleophilic substitution reactions to introduce the azepane group.

    Attachment of the Methylsulfanylpropyl Chain: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azepane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could provide therapeutic benefits for various medical conditions, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical properties could make it useful in various industrial applications, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-(3-methylsulfanylpropyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2OS/c1-19-12-6-8-16-11-7-14(15(18)13-16)17-9-4-2-3-5-10-17/h14-15,18H,2-13H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKRBSHXWXRFLA-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(C(C1)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCN1CC[C@H]([C@@H](C1)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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